2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide” is a complex chemical compound12. It has a molecular formula of C25H22ClN3OS and a molecular weight of 447.981.
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution and condensation reactions34. However, the specific synthesis process for this compound is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the searched resources. However, related compounds often contain a five-membered heterocyclic ring3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not directly available in the searched resources. However, related compounds often undergo various chemical reactions, including condensation reactions3.Physical And Chemical Properties Analysis
The compound has a molecular weight of 447.981. Other physical and chemical properties are not directly available in the searched resources.Scientific Research Applications
Chemical Structure and Interactions
The structural analysis of related acetamide derivatives reveals insights into molecular interactions, such as C—H⋯O intermolecular interactions forming chains in crystal structures, which are critical for understanding their chemical behavior and potential applications in materials science and crystal engineering (Saravanan et al., 2016).
Corrosion Inhibition
Research on benzimidazole derivatives, closely related to the specified compound, demonstrates significant corrosion inhibition capabilities for carbon steel in acidic environments, highlighting their potential as protective agents in industrial applications (Rouifi et al., 2020).
Heterocyclic Synthesis
The compound's framework facilitates the synthesis of various heterocycles, serving as a precursor for one-pot cascade reactions. This capability underscores its importance in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and organic materials (Schmeyers & Kaupp, 2002).
Antibacterial Activity
Derivatives synthesized from similar compounds have demonstrated significant antibacterial activity, suggesting the potential for developing new antimicrobial agents to address resistant bacterial strains (Ramalingam et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Studies on benzothiazolinone acetamide analogs, related to the target compound, provide insights into their electronic properties and interactions with biomolecules, which could inform the design of bioactive molecules or materials with specific photophysical properties (Mary et al., 2020).
Safety And Hazards
The compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not directly available in the searched resources.
Future Directions
The compound and its related compounds have gained attention in scientific research due to their potential applications in various fields5. However, specific future directions are not directly available in the searched resources.
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-6-10-19(11-7-17)23-15-27-25(29(23)22-5-3-4-20(26)14-22)31-16-24(30)28-21-12-8-18(2)9-13-21/h3-15H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJWDJOVKHPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.